5-Bromo-2-methylfuran-3-amine
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Overview
Description
5-Bromo-2-methylfuran-3-amine is an organic compound that belongs to the class of brominated furans This compound is characterized by a furan ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylfuran-3-amine typically involves the bromination of 2-methylfuran followed by amination. One common method is the lithiation of 2-bromo-5-methylfuran, which allows for selective halogen dance reactions to produce the desired compound . The reaction conditions often involve the use of lithium diisopropylamide (LDA) as a base and various electrophiles to quench the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylfuran-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used as a base in lithiation reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Electrophiles: Various electrophiles can be used to quench the lithiation reaction and introduce different substituents.
Major Products Formed
Substituted Furans: Depending on the electrophile used, various substituted furans can be formed.
Coupled Products: Products of Suzuki-Miyaura coupling reactions include biaryl compounds.
Scientific Research Applications
5-Bromo-2-methylfuran-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylfuran-3-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can participate in various biochemical pathways, depending on the functional groups introduced during its chemical modifications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar in structure but with a pyridine ring instead of a furan ring.
2-Bromo-5-methylfuran: Lacks the amine group, making it less reactive in certain types of reactions.
5-Chloro-2-methylfuran-3-amine: Similar but with a chlorine atom instead of bromine, which affects its reactivity and applications.
Uniqueness
5-Bromo-2-methylfuran-3-amine is unique due to the combination of the bromine atom, methyl group, and amine group on the furan ring. This unique substitution pattern allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H6BrNO |
---|---|
Molecular Weight |
176.01 g/mol |
IUPAC Name |
5-bromo-2-methylfuran-3-amine |
InChI |
InChI=1S/C5H6BrNO/c1-3-4(7)2-5(6)8-3/h2H,7H2,1H3 |
InChI Key |
JOTDRYFMRKLSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)Br)N |
Origin of Product |
United States |
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